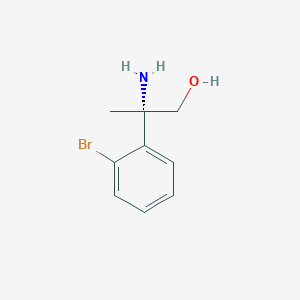
(2S)-2-Amino-2-(2-bromophenyl)propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-2-(2-bromophenyl)propan-1-OL: is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain, which also contains a bromine-substituted phenyl ring. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-2-(2-bromophenyl)propan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-bromobenzaldehyde.
Formation of Intermediate: The starting material undergoes a condensation reaction with a suitable amine, such as glycine, to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield the desired amino alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in (2S)-2-Amino-2-(2-bromophenyl)propan-1-OL can undergo oxidation to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary amine or a primary alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of 2-bromoacetophenone or 2-bromobenzaldehyde.
Reduction: Formation of 2-amino-2-(2-bromophenyl)ethanol.
Substitution: Formation of 2-methoxy-2-(2-bromophenyl)propan-1-OL.
Aplicaciones Científicas De Investigación
Chemistry: (2S)-2-Amino-2-(2-bromophenyl)propan-1-OL is used as a chiral building block in the synthesis of various complex organic molecules. It serves as a precursor for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized as a ligand in the study of enzyme-substrate interactions. It is also employed in the development of chiral catalysts for asymmetric synthesis.
Medicine: The compound has potential applications in medicinal chemistry for the development of drugs targeting specific receptors or enzymes. Its chiral nature makes it valuable in the design of enantiomerically pure pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also involved in the synthesis of polymers and resins with specific properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-Amino-2-(2-bromophenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine-substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
(2S)-2-Amino-2-phenylpropan-1-OL: Lacks the bromine substitution on the phenyl ring.
(2S)-2-Amino-2-(4-bromophenyl)propan-1-OL: Has the bromine atom at the para position instead of the ortho position.
(2R)-2-Amino-2-(2-bromophenyl)propan-1-OL: The enantiomer of the compound with the (2R) configuration.
Uniqueness: The presence of the bromine atom at the ortho position in (2S)-2-Amino-2-(2-bromophenyl)propan-1-OL imparts unique steric and electronic properties, influencing its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds and valuable in specific applications.
Propiedades
Fórmula molecular |
C9H12BrNO |
|---|---|
Peso molecular |
230.10 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(2-bromophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12BrNO/c1-9(11,6-12)7-4-2-3-5-8(7)10/h2-5,12H,6,11H2,1H3/t9-/m1/s1 |
Clave InChI |
HYMVIYDMZAFEPS-SECBINFHSA-N |
SMILES isomérico |
C[C@@](CO)(C1=CC=CC=C1Br)N |
SMILES canónico |
CC(CO)(C1=CC=CC=C1Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















